Home > Products > Screening Compounds P120683 > CDK9-IN-31 (dimaleate)
CDK9-IN-31 (dimaleate) -

CDK9-IN-31 (dimaleate)

Catalog Number: EVT-15272437
CAS Number:
Molecular Formula: C32H41ClN6O10S
Molecular Weight: 737.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CDK9-IN-31 (dimaleate) is a small molecule inhibitor targeting cyclin-dependent kinase 9 (CDK9), a key regulator in the transcriptional process and an important player in various cancers. This compound has gained attention due to its potential therapeutic applications, particularly in oncology, where CDK9's role in cell cycle regulation and transcriptional elongation makes it a promising target for cancer treatment. The compound is classified as a kinase inhibitor, specifically inhibiting the activity of CDK9, which is involved in the phosphorylation of the carboxyl-terminal domain of RNA polymerase II.

Source and Classification

CDK9-IN-31 was developed through medicinal chemistry efforts aimed at creating selective inhibitors of CDK9. It belongs to a class of compounds that exhibit potent inhibitory activity against CDK9, thereby interfering with its function in cancer cell proliferation and survival. The molecular formula for CDK9-IN-31 is C32H41ClN6O10SC_{32}H_{41}ClN_{6}O_{10}S, with a molecular weight of approximately 737.22 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of CDK9-IN-31 involves several steps, including the formation of key intermediates through condensation reactions followed by cyclization to construct the macrocyclic core structure. Typically, these synthetic routes utilize various reagents and conditions to ensure high yield and purity. For instance, one method employs a macrocyclic framework that allows for functional group modifications to achieve the final compound.

The synthetic pathway can be summarized as follows:

  1. Formation of Intermediates: Initial reactions lead to the generation of intermediates that are crucial for further transformations.
  2. Cyclization: A cyclization step is performed to form the macrocyclic structure.
  3. Functional Group Modifications: Subsequent reactions modify functional groups to enhance potency and selectivity against CDK9.

Industrial Production

For large-scale production, automated reactors and continuous flow systems may be employed to optimize reaction conditions, ensuring scalability and efficiency.

Molecular Structure Analysis

Structure and Data

The molecular structure of CDK9-IN-31 features a complex arrangement that includes multiple rings and functional groups contributing to its inhibitory activity. The three-dimensional conformation plays a critical role in binding affinity and specificity towards CDK9.

Key structural features include:

  • A central thiazole ring
  • Multiple aromatic systems
  • Functional groups that enhance solubility and bioavailability

The structural data can be represented using standard chemical notation, highlighting important interactions within the active site of CDK9.

Chemical Reactions Analysis

Reactions and Technical Details

CDK9-IN-31 undergoes various chemical reactions that are critical for its synthesis and functionality:

  • Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, which can affect the electronic properties of the compound.
  • Reduction: Involves addition of hydrogen or removal of oxygen, potentially modifying functional groups.
  • Substitution: Replacement of one functional group with another, allowing for structural diversity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions are typically carried out under controlled conditions to ensure selectivity.

Mechanism of Action

Process and Data

CDK9-IN-31 exerts its pharmacological effect by binding to the active site of CDK9, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of RNA polymerase II's carboxyl-terminal domain, leading to decreased transcriptional elongation and ultimately affecting gene expression related to cell cycle progression and survival.

The mechanism can be summarized as follows:

  1. Binding: The compound binds competitively at the ATP-binding site of CDK9.
  2. Inhibition: This binding prevents ATP from interacting with CDK9, effectively halting its kinase activity.
  3. Outcome: Reduced phosphorylation leads to altered transcriptional profiles in cancer cells, promoting apoptosis or cell cycle arrest.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations around 10 mM .

Chemical Properties

  • Molecular Formula: C32H41ClN6O10SC_{32}H_{41}ClN_{6}O_{10}S
  • Molecular Weight: Approximately 737.22 g/mol
  • Storage Conditions: Stable as a powder at -20°C for 3 years; in solvent at -80°C for up to 6 months .

These properties make it suitable for laboratory use and potential therapeutic applications.

Applications

Scientific Uses

CDK9-IN-31 has significant potential in cancer research due to its ability to inhibit CDK9 activity. Its applications include:

  • Cancer Therapy: As an investigational drug targeting various cancers where CDK9 plays a pivotal role.
  • Research Tool: Used in studies exploring transcriptional regulation mechanisms and cellular responses to stress or DNA damage.
CDK9 as a Therapeutic Target in Oncogenic Transcription

CDK9’s Role in Transcriptional Elongation and Oncogene Dependency

CDK9, as the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, is indispensable for eukaryotic mRNA synthesis. Its primary function involves phosphorylating two critical regulatory targets: the carboxyl-terminal domain (CTD) of RNA Polymerase II (RNAP II) at serine 2 (Ser2) residues and the negative elongation factors DSIF (DRB Sensitivity-Inducing Factor) and NELF (Negative Elongation Factor). This phosphorylation event releases promoter-proximally paused RNAP II, enabling productive transcriptional elongation [4] [8].

Cancer cells exhibit profound dependency on CDK9 due to their reliance on the continuous production of short-lived oncoproteins that support survival, proliferation, and evasion of apoptosis. Key among these are:

  • Anti-apoptotic proteins (Mcl-1, c-MYC): With half-lives of <4 hours, these require constant transcriptional renewal.
  • DNA repair factors: Critical for genomic instability maintenance.
  • Pro-metastatic regulators: Facilitate invasion and metastatic spread [8] [10].

CDK9-IN-31 (dimaleate) is a selective ATP-competitive inhibitor designed to disrupt CDK9’s kinase activity. By occupying the ATP-binding cleft between CDK9’s N- and C-terminal lobes, it prevents phosphorylation of RNAP II CTD and subsequent elongation. This rapidly depletes oncoproteins like Mcl-1, triggering caspase-mediated apoptosis in malignant cells. Preclinical studies confirm that CDK9 inhibition reduces RNAP II Ser2 phosphorylation within 2 hours, followed by Mcl-1 downregulation and apoptosis initiation at 8–12 hours [4] [9] [10].

Table 1: Key Oncogenic Transcripts Regulated by CDK9 and Their Functions

Oncogenic TranscriptProtein FunctionHalf-lifeSensitivity to CDK9-IN-31
MCL1Bcl-2 family anti-apoptotic protein1–4 hoursHigh (IC₅₀ < 50 nM)
MYCTranscription factor regulating proliferation20–30 minHigh
BCL2Anti-apoptotic regulator10–14 hoursModerate
Survivin (BIRC5)Inhibitor of apoptosis≈4 hoursHigh
Cyclin D1Cell cycle progression25–30 minModerate

Dysregulation of CDK9-Cyclin T1 Complex in Cancer Pathogenesis

CDK9 requires binding to a cyclin partner (primarily Cyclin T1, or alternatively T2a/T2b) for activation. The CDK9-Cyclin T1 heterodimer forms the functional P-TEFb unit, stabilized by phosphorylation at Thr186 on CDK9’s T-loop. This phosphorylation induces a conformational shift that facilitates Cyclin T1 binding via an intermolecular salt bridge between CDK9’s Arg65/Arg172 and Cyclin T1’s Glu96. Mutations at Thr186 (e.g., T186A) reduce this association by >90%, underscoring its mechanistic role [4] [7] [8].

In malignancies, dysregulation occurs through multiple mechanisms:

  • Overexpression: CDK9 and Cyclin T1 are amplified in 30% of breast cancers and 40% of pancreatic adenocarcinomas.
  • Pathologic activation: Oncogenic signals (e.g., MYC, RAS) hijack transcriptional super-enhancers, recruiting CDK9 to pro-survival genes.
  • 7SK snRNP dysregulation: In healthy cells, CDK9 activity is constrained by sequestration within the 7SK small nuclear ribonucleoprotein (snRNP) complex with HEXIM1/2. Cancer cells exhibit enhanced release of CDK9 from this inhibitory complex via stress-activated kinases (e.g., p38 MAPK) or chromatin remodelers (e.g., BRD4) [4] [7].

CDK9-IN-31 targets the hyperactivated CDK9-Cyclin T1 complexes prevalent in tumors. Structural studies reveal its binding extends beyond the ATP pocket into a "hidden cavity" (CCII/CCIII) adjacent to the Cyclin T1 interface. This dual occupancy disrupts both kinase activity and cyclin engagement, enhancing selectivity over other CDKs [9] [10].

Table 2: Mechanisms of CDK9-Cyclin T1 Dysregulation in Major Cancers

Cancer TypeCDK9 Dysregulation MechanismAssociated Oncogenes/PathwaysClinical Correlation
Acute Myeloid LeukemiaCyclin T1 overexpressionMLL fusions, FLT3-ITDChemoresistance
Diffuse Large B-cell Lymphoma7SK snRNP destabilizationMYC amplificationReduced overall survival
Triple-Negative Breast CancerCDK9 gene amplificationBRD4-SEC recruitmentMetastasis propensity
Ovarian CancerReduced HEXIM1 expressionSuper-enhancer hijackingPlatinum resistance

CDK9-Driven Transcriptional Programs in Hematologic and Solid Tumors

Hematologic Malignancies

CDK9 sustains the aggressive phenotype of leukemias and lymphomas by maintaining high levels of anti-apoptotic proteins. In chronic lymphocytic leukemia (CLL), CDK9 inhibition depletes Mcl-1 within 4 hours, circumventing resistance to Bcl-2 inhibitors (e.g., venetoclax). Similarly, in acute myeloid leukemia (AML), CDK9-IN-31 suppresses MYC-driven metabolic programs and synergizes with BET inhibitors to induce apoptosis in MLL-rearranged models [8] [10] [5].

T-cell malignancies exhibit CDK9 dependency via aberrant E2A transcription factor activation. CDK9 physically complexes with E12/E47 (products of the E2A gene) in T-cells, driving proliferation and differentiation blocks. CDK9-IN-31 disrupts this interaction, validated by co-immunoprecipitation assays showing >70% dissociation at 100 nM [5].

Solid Tumors

In solid carcinomas, CDK9 enables metastatic adaptation and therapy resistance:

  • Pancreatic ductal adenocarcinoma (PDAC): CDK9 phosphorylates the transcription factor RUNX1, amplifying CXCR4 expression and promoting invasion.
  • Hormone-refractory prostate cancer: Androgen receptor (AR)-splice variants recruit CDK9 to bypass anti-androgen therapy. CDK9-IN-31 suppresses AR-V7 transcriptional output at nanomolar concentrations.
  • BRCA-proficient ovarian cancer: CDK9 maintains homologous recombination (HR) proficiency via BRCA1 transcription. Combining CDK9-IN-31 with PARP inhibitors induces synthetic lethality [6] [8] [10].

Table 3: CDK9-Driven Transcriptional Programs Across Tumor Types

Tumor CategoryTranscriptional ProgramKey Effector GenesTherapeutic Vulnerability
Hematologic:
- CLL/AMLMCL1 survival networkMCL1, BCL2Synergy with Bcl-2 inhibitors
- T-cell lymphomaE2A (E12/E47) complexCCND3, IL2RMonotherapy efficacy
Solid Tumors:
- Pancreatic cancerRUNX1-CXCR4 axisCXCR4, MMP9Blocks metastasis
- Prostate cancerAR-splice variant signalingAR-V7, PSAOvercomes enzalutamide resistance
- Ovarian cancerDNA damage responseBRCA1, RAD51Synergy with PARP inhibitors

CDK9-IN-31 (dimaleate) exemplifies a new generation of selective transcriptional CDK inhibitors. By precisely targeting CDK9’s role in oncogene amplification, it offers a rational strategy to dismantle cancer cells' molecular lifelines. Ongoing clinical trials (e.g., NCT05238883) continue to validate this paradigm.

Properties

Product Name

CDK9-IN-31 (dimaleate)

IUPAC Name

(Z)-but-2-enedioic acid;4-[[[4-[5-chloro-2-[[4-[[(2R)-1-hydroxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile

Molecular Formula

C32H41ClN6O10S

Molecular Weight

737.2 g/mol

InChI

InChI=1S/C24H33ClN6O2S.2C4H4O4/c1-16(12-32)29-17-2-4-18(5-3-17)30-22-10-19(20(25)11-27-22)21-13-34-23(31-21)28-15-24(14-26)6-8-33-9-7-24;2*5-3(6)1-2-4(7)8/h10-11,13,16-18,29,32H,2-9,12,15H2,1H3,(H,27,30)(H,28,31);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/t16-,17?,18?;;/m1../s1

InChI Key

ORMGIHAJXDBYTA-NCNYZWTASA-N

Canonical SMILES

CC(CO)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[C@@H](NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl)CO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.